molecular formula C23H20N2O2 B5130708 7-methyl-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

7-methyl-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B5130708
M. Wt: 356.4 g/mol
InChI Key: BROWXECNRZHONR-UHFFFAOYSA-N
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Description

7-methyl-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their psychoactive properties, often used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, due to its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one typically involves multi-step organic reactions. One common method is the Biginelli-like multicomponent reaction, which allows for the regioselective synthesis of complex molecules. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions . The reaction conditions can be finely tuned to achieve the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesisers can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halides or amines.

Scientific Research Applications

7-methyl-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and insomnia.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one involves its interaction with the central nervous system. It is believed to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by binding to the GABA-A receptor. This binding increases the frequency of chloride ion channel opening, leading to hyperpolarization of the neuron and a calming effect on the nervous system.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

7-methyl-5-phenyl-4-(phenylcarbonyl)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other benzodiazepines. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects and side effect profiles.

Properties

IUPAC Name

4-benzoyl-7-methyl-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O2/c1-16-12-13-20-19(14-16)22(17-8-4-2-5-9-17)25(15-21(26)24-20)23(27)18-10-6-3-7-11-18/h2-14,22H,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BROWXECNRZHONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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